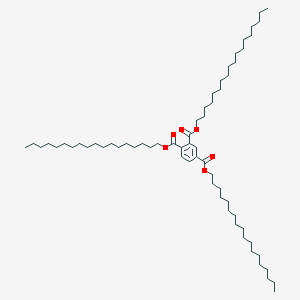

Trioctadecyl benzene-1,2,4-tricarboxylate

Description

Trioctadecyl benzene-1,2,4-tricarboxylate (CAS: 29220-93-7) is a triester derivative of benzene-1,2,4-tricarboxylic acid (trimellitic acid) esterified with three octadecyl (C₁₈) alcohol groups. This compound belongs to a class of nonionic surfactants and plasticizers characterized by long alkyl chains, which impart hydrophobicity and thermal stability. Its molecular formula is C₅₇H₁₀₂O₆, with a molecular weight of 907.39 g/mol.

Properties

CAS No. |

29220-93-7 |

|---|---|

Molecular Formula |

C63H114O6 |

Molecular Weight |

967.6 g/mol |

IUPAC Name |

trioctadecyl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C63H114O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-67-61(64)58-52-53-59(62(65)68-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(57-58)63(66)69-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57H,4-51,54-56H2,1-3H3 |

InChI Key |

UCCYOMWTNBHGGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioctadecyl benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of benzene-1,2,4-tricarboxylic acid and its esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Liquid Chromatography

Trioctadecyl benzene-1,2,4-tricarboxylate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be effectively analyzed using reverse phase HPLC methods with mobile phases containing acetonitrile and water. This method is scalable and suitable for preparative separation, making it valuable in pharmacokinetics and analytical chemistry .

2. Cosmetic Formulations

In cosmetic applications, this compound functions as a skin-conditioning agent and plasticizer. It enhances the texture and feel of formulations while providing moisture retention properties. Safety assessments have confirmed its non-irritating nature when formulated appropriately .

3. Environmental Assessments

The compound has been included in environmental assessments due to its classification under the Trimellitates Group. Studies have evaluated its health effects, environmental fate, and potential exposure risks. Regulatory bodies like Health Canada have conducted rigorous reviews to ensure its safety in industrial applications .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of this compound in separating complex mixtures using HPLC. The method involved optimizing the mobile phase composition to enhance resolution and sensitivity for target compounds. This application is crucial for pharmaceutical analysis where purity and concentration are critical .

Case Study 2: Cosmetic Safety Assessment

In a safety assessment conducted by the Cosmetic Ingredient Review Expert Panel, this compound was evaluated for its use in cosmetic products. The panel concluded that the ingredient is safe for use at current concentrations when formulated to be non-irritating. This assessment supports its widespread use in personal care products .

Case Study 3: Environmental Impact Evaluation

An environmental screening assessment evaluated this compound's potential impact on human health and ecosystems. The findings indicated low concern for adverse effects based on available data regarding its degradation and toxicity profiles .

Mechanism of Action

The mechanism of action of Trioctadecyl benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long octadecyl chains allow the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The physicochemical properties of benzene-1,2,4-tricarboxylate esters vary significantly with alkyl chain length, branching, and substitution patterns. Key examples include:

Key Trends:

- Alkyl Chain Length: Longer chains (e.g., C₁₈) enhance hydrophobicity (logP > 15 inferred) and reduce aqueous solubility, limiting biodegradability .

- Branching vs. Linearity: Branched chains (e.g., triisooctyl) lower melting points compared to linear analogs, improving compatibility in lubricants .

- Biodegradability: Shorter chains (e.g., tributyl) exhibit higher biodegradation rates (88% in 28 days) due to better bioavailability, whereas longer chains (C₈–C₁₈) resist microbial degradation .

Biological Activity

Trioctadecyl benzene-1,2,4-tricarboxylate, also known as trioctyl trimellitate (TOTM), is a high molecular weight plasticizer primarily used to enhance the flexibility and durability of polyvinyl chloride (PVC). Beyond its applications in plastics, research has begun to explore its biological activities and potential health impacts. This article reviews the biological activity of TOTM, focusing on its mechanisms of action, effects on human health, and relevant case studies.

- Chemical Formula : C33H54O6

- Molecular Weight : 546.78 g/mol

- CAS Number : 27251-75-8

- Structure :

TOTM acts primarily as a plasticizer by interacting with polymer chains in PVC, which increases their flexibility and durability. However, its biological activity may also stem from its interactions at the cellular level. Research indicates that high molecular weight compounds like TOTM can influence various biological pathways:

- Cellular Interaction : Studies suggest that TOTM may affect cell membrane integrity and function due to its lipophilic nature.

- Toxicological Effects : Repeated exposure to trimellitates has shown potential liver toxicity in animal studies. The severity of these effects varies based on the specific trimellitate compound and exposure levels .

Toxicity Studies

Research has indicated that TOTM exhibits low acute oral and dermal toxicity. However, prolonged exposure may lead to slight irritation of skin and respiratory tracts . Notably, it does not have genotoxic potential or cause skin sensitization.

Case Studies

- Liver Toxicity : In repeated dose studies, the liver was identified as a primary target organ for toxicity among various trimellitates. The effects were not significant enough to warrant classification as hazardous but highlighted the need for careful monitoring during use .

- Environmental Impact : A study evaluated the effects of TOTM on aquatic organisms and found that it could bioaccumulate in certain species, raising concerns about ecosystem health and food chain implications .

- Endocrine Disruption Potential : Some investigations have pointed towards the possibility of TOTM acting as an endocrine disruptor. This is particularly concerning given its widespread use in consumer products .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.